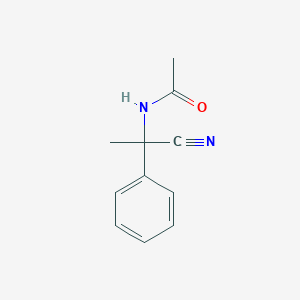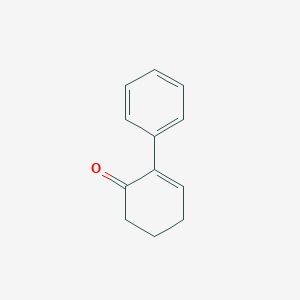
2-Phenyl-2-cyclohexen-1-one
概述
描述
2-Phenyl-2-cyclohexen-1-one is a chemical compound that belongs to the family of cyclohexenones. It is a yellowish crystalline powder with a characteristic odor. This compound is widely used in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of 2-Phenyl-2-cyclohexen-1-one varies depending on its application. In the synthesis of biologically active compounds, it acts as a precursor for the formation of the final product. In the synthesis of metal complexes, it acts as a ligand that coordinates with the metal ion to form a stable complex. In the detection of metal ions, it acts as a fluorescent probe that binds to the metal ion and emits fluorescence upon excitation.
生化和生理效应
2-Phenyl-2-cyclohexen-1-one has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that it exhibits anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain bacterial and fungal strains.
实验室实验的优点和局限性
One of the main advantages of using 2-Phenyl-2-cyclohexen-1-one in lab experiments is its versatility. It can be used in the synthesis of various biologically active compounds and metal complexes. Additionally, it can be used as a fluorescent probe for the detection of metal ions. However, one of the limitations of using 2-Phenyl-2-cyclohexen-1-one is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
未来方向
There are several future directions for the research and development of 2-Phenyl-2-cyclohexen-1-one. One potential direction is the synthesis of novel biologically active compounds using 2-Phenyl-2-cyclohexen-1-one as a starting material. Another direction is the development of new metal complexes with enhanced catalytic properties. Additionally, the use of 2-Phenyl-2-cyclohexen-1-one as a fluorescent probe for the detection of metal ions in living cells and tissues could have significant implications in the field of bioimaging. Finally, the investigation of the biochemical and physiological effects of 2-Phenyl-2-cyclohexen-1-one could lead to the discovery of new therapeutic agents for various diseases.
科学研究应用
2-Phenyl-2-cyclohexen-1-one has numerous potential scientific research applications. It has been used as a starting material for the synthesis of various biologically active compounds, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, 2-Phenyl-2-cyclohexen-1-one has been used as a fluorescent probe for the detection of metal ions in biological samples.
属性
CAS 编号 |
4556-09-6 |
|---|---|
产品名称 |
2-Phenyl-2-cyclohexen-1-one |
分子式 |
C12H12O |
分子量 |
172.22 g/mol |
IUPAC 名称 |
2-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C12H12O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-8H,4-5,9H2 |
InChI 键 |
QBKAQTWEICLWHV-UHFFFAOYSA-N |
SMILES |
C1CC=C(C(=O)C1)C2=CC=CC=C2 |
规范 SMILES |
C1CC=C(C(=O)C1)C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



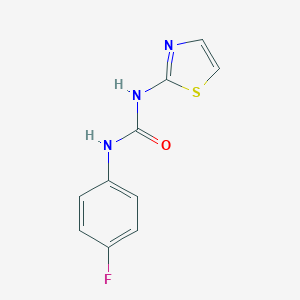
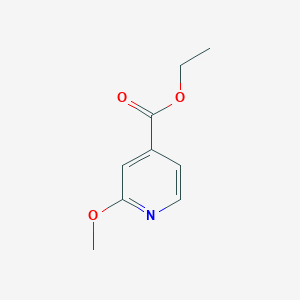
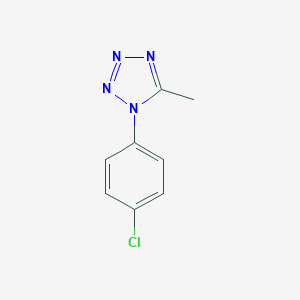
![4-[(Methylamino)acetyl]morpholine](/img/structure/B183425.png)
methanone](/img/structure/B183428.png)
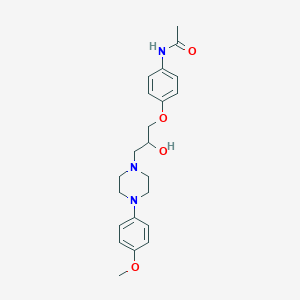
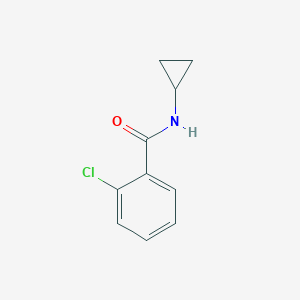

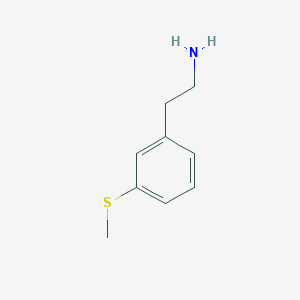
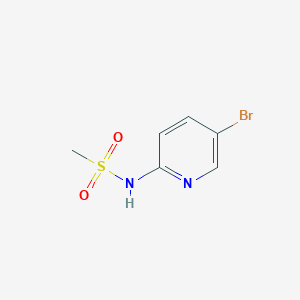
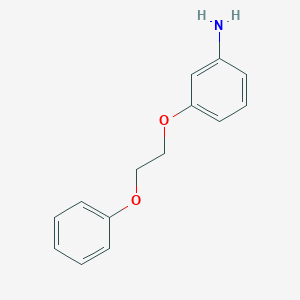
![3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B183439.png)
